molecular formula C30H32ClN3O5 B12492615 Ethyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12492615
M. Wt: 550.0 g/mol
InChI Key: UAQDMOCXQIKFDO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 4-(4-benzoylpiperazin-1-yl)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The chlorophenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-BENZOATE: Lacks the chlorophenoxy group, resulting in different chemical and biological properties.

    ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar structure but without the benzoyl and chlorophenoxy groups, leading to distinct reactivity and applications.

The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C30H32ClN3O5

Molecular Weight

550.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate

InChI

InChI=1S/C30H32ClN3O5/c1-4-38-28(36)22-10-15-26(33-16-18-34(19-17-33)27(35)21-8-6-5-7-9-21)25(20-22)32-29(37)30(2,3)39-24-13-11-23(31)12-14-24/h5-15,20H,4,16-19H2,1-3H3,(H,32,37)

InChI Key

UAQDMOCXQIKFDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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